molecular formula C40H56BN B094143 Tetrabutylammonium tetraphenylborate CAS No. 15522-59-5

Tetrabutylammonium tetraphenylborate

Cat. No. B094143
CAS RN: 15522-59-5
M. Wt: 561.7 g/mol
InChI Key: ZHCCBGAUZWZGQV-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetraphenylborate is a quaternary ammonium compound that is often used as a reagent or catalyst in various chemical reactions. It is part of a broader class of tetrabutylammonium salts, which have been extensively studied for their roles in synthesis and catalysis due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of tetrabutylammonium-related compounds involves various strategies, including the use of tetrabutylammonium salts as reagents or catalysts. For instance, tetrabutylammonium pyridin-2-olate has been prepared for the efficient synthesis of N-aryl pyridine-2-ones using CuI-catalyzed coupling reactions with aryl iodides, which are mild, high-yielding, and chemoselective . Similarly, tetrabutylammonium 2-pyridyltriolborate salts have been utilized for Suzuki-Miyaura cross-coupling reactions with aryl chlorides, showing more reactivity than their lithium counterparts .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium salts has been elucidated through various techniques, including X-ray crystallography. For example, the crystal and molecular structure of tetrabutylammonium tetraphenylaurate(III) has been determined, revealing a square-planar arrangement of phenyl rings around a central gold atom . Although this is not the tetraphenylborate anion, it provides insight into the structural aspects of related tetrabutylammonium compounds.

Chemical Reactions Analysis

Tetrabutylammonium salts are versatile in chemical synthesis and catalysis. Tetrabutylammonium bromide has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions . Additionally, tetrabutylammonium salts have been shown to facilitate stereoselective Norrish-Yang cyclization, with the cation-π interactions playing a crucial role in the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium tetraphenylborate and related salts have been studied in various solvents. Measurements of densities and apparent molar volumes have provided data on the ionic contributions and solvation effects of these salts . Conductometric studies and FT-IR measurements have further analyzed the molecular interactions of tetrabutylammonium salts in organic solvents, highlighting the importance of ion-dipole interactions .

Scientific Research Applications

  • Electroanalytical Chemistry Applications : TBATPB is used in chronopotentiometric investigations for studying diffusion overvoltages at the interface between non-miscible solutions, such as an aqueous solution of tetrabutylammonium bromide and NaBr in contact with a nitrobenzene solution of TBATPB (Gavach & Henry, 1974). It also aids in voltammetric studies of ion transfer across interfaces, allowing for the study of anion transfers like I−, Br−, SCN−, and NO3− from water to nitrobenzene (Bernd-Hundhammer, Solomon, & Alemayehu, 1982).

  • Chemical Properties and Behaviour : Studies on the partial molar volumes of TBATPB in various solvents like N,N-dimethylacetamide, acetonitrile, triethylphosphate, and dimethyl sulphoxide provide insights into its chemical behavior and interactions (Krakowiak, Bobicz, & Grzybkowski, 2000).

  • Material Science : TBATPB is used in enhancing the properties of material blends, such as polylactic acid and polycarbonate blends. It is employed in a reactive compatibilization approach during extrusion to improve materials' mechanical properties and thermal resistance (Vu Thanh Phuong et al., 2014).

  • Pharmaceutical Analysis : It is utilized in potentiometric titrations for the determination of various organic cations, which are essential in pharmaceutical analysis (Christopoulos, Diamandis, & Hadjiioannou, 1982).

  • Organic Synthesis : TBATPB plays a role in organic synthesis, such as being used as a base in Wittig reactions for the synthesis of various organic compounds (Huang, Zhao, & Xu, 2014).

  • Thermodynamic Properties : Studies on the thermodynamic properties of TBATPB, including heat capacities and standard thermodynamic functions, provide valuable data for various scientific applications (Smirnova et al., 2009).

  • Solar Energy Applications : In the field of solar energy, TBATPB is explored as a cathode buffer layer in organic solar cells, enhancing power conversion efficiencies (Xitian Wang et al., 2014).

Safety And Hazards

Tetrabutylammonium tetraphenylborate can be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

tetrabutylazanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCCBGAUZWZGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165858
Record name Tetrabutylammonium tetraphenylborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium tetraphenylborate

CAS RN

15522-59-5
Record name Tetrabutylammonium tetraphenylborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15522-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrabutylammonium tetraphenylborate
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Record name Tetrabutylammonium tetraphenylborate
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Record name Tetrabutylammonium tetraphenylborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
883
Citations
NN Smirnova, LY Tsvetkova, TA Bykova… - Thermochimica acta, 2009 - Elsevier
The heat capacities of crystalline tetrabutylammonium iodide (TBAI) and tetrabutylammonium tetraphenylborate (TBATPhB) were determined over the temperature range 5−350K by …
Number of citations: 14 www.sciencedirect.com
T Kakiuchi, M Senda - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
Electrocapillary curves at the polarized interface between a nitrobenzene solution of tetrabutylammonium tetraphenylborate (TBATPB) and an aqueous solution of lithium chloride at …
Number of citations: 145 www.journal.csj.jp
R Dewan, MN Roy - The Journal of Chemical Thermodynamics, 2012 - Elsevier
… Here, we have investigated the conductance behaviour of two salts with common anion ie sodium tetraphenylborate (NaPh 4 B) and tetrabutylammonium tetraphenylborate (Bu 4 NPh 4 …
Number of citations: 25 www.sciencedirect.com
A Chatterjee, B Das - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… The ionic contributions to the limiting molar conductance have been estimated using tetrabutylammonium tetraphenylborate (Bu 4 NBPh 4 ) as the “reference electrolyte”. All of these …
Number of citations: 83 pubs.acs.org
PJ Victor, PK Muhuri, B Das… - The Journal of Physical …, 1999 - ACS Publications
… on electrical conductances and ultrasonic velocities of solutions of potassium picrate (KPic), potassium tetraphenylborate (KBPh 4 ), tetrabutylammonium tetraphenylborate (Bu 4 NBPh …
Number of citations: 57 pubs.acs.org
NG Tsierkezos - Zeitschrift für Physikalische Chemie, 2008 - degruyter.com
The molar conductivities (Λ) of solutions of n-tetrabutylammonium tetraphenylborate (NBu 4 BPh 4 ) in acetone (ACE) and acetonitrile (ACN) have been measured at eight different …
Number of citations: 6 www.degruyter.com
P Haldar, B Das - Zeitschrift für Physikalische Chemie, 2004 - degruyter.com
… The ionic contributions to the limiting molar conductances (Λ0) have been estimated using the “reference electrolyte” tetrabutylammonium tetraphenylborate (Bu4NPh4B). Appreciable …
Number of citations: 21 www.degruyter.com
NG Tsierkezos, AI Philippopoulos - Fluid phase equilibria, 2009 - Elsevier
… The limiting ion conductivities (λ ± o ) were evaluated using n-tetrabutylammonium tetraphenylborate (NBu 4 BPh 4 ) as a “reference” electrolyte according to the method of Krumgalz. …
Number of citations: 59 www.sciencedirect.com
R Sharma, C Das, A Chatterjee… - Journal of Chemical & …, 2009 - ACS Publications
… The ionic contributions to the limiting molar conductances have been estimated using tetrabutylammonium tetraphenylborate (Bu 4 NBPh 4 ) as the “reference electrolyte”. All of these …
Number of citations: 10 pubs.acs.org
N Islam, SBA Zaidi, AA Ansari - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… Tetrabutylammonium tetraphenylborate (n-BuNBPh) was preparedº by dissolving sodium tetraphenylborate in conductivity water (2% solution) and filtered to remove a small amount of …
Number of citations: 12 www.journal.csj.jp

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